N-[3-(3-methoxyphenyl)propyl]benzamide
Description
N-[3-(3-Methoxyphenyl)propyl]benzamide is a benzamide derivative characterized by a methoxyphenylpropyl side chain linked to a benzamide core.
Properties
IUPAC Name |
N-[3-(3-methoxyphenyl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-20-16-11-5-7-14(13-16)8-6-12-18-17(19)15-9-3-2-4-10-15/h2-5,7,9-11,13H,6,8,12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEXXAXQXXYMCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCCNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
SC211 (ChEMBL329228)
- Structure : 3-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide.
- Key Differences :
- SC211 incorporates a piperazine ring and a chlorophenyl group, whereas N-[3-(3-methoxyphenyl)propyl]benzamide lacks the piperazine moiety.
- Pharmacological Activity : SC211 exhibits high affinity for dopamine D4 receptors (D4R), with selectivity over D2R. This contrasts with the target compound, which may prioritize D2R interactions due to its propyl linker and absence of a piperazine group .
- Significance : The piperazine ring in SC211 enhances receptor selectivity, suggesting that structural modifications in the target compound could be explored to optimize receptor subtype specificity.
GR-55562 and Derivatives
- Structure: 3-[3-(N,N-Dimethylamino)propyl]-4-hydroxy-N-[4-(pyridin-4-yl)phenyl]benzamide.
- Key Differences: GR-55562 contains a pyridinylphenyl group and a dimethylaminopropyl chain, differing from the methoxyphenylpropyl group in the target compound. Pharmacological Activity: GR-55562 acts as a neutral antagonist at 5-HT1B receptors. O-Methylation of the hydroxyl group (as in analog 3a) retains antagonism, while alkyne or alkene modifications (e.g., 3b, 3d) introduce partial agonist activity .
Imidazolyl Benzamide Derivatives (Compounds 5–9)
- Structures : Include N-(3-(1H-imidazol-1-yl)propyl)acetamide and fluorobenzamide derivatives.
- Key Differences :
N-(3-Methoxypropyl)-3-methylbenzamide (CAS 349096-52-2)
- Structure : A methyl-substituted benzamide with a methoxypropyl chain.
- Key Differences: The methyl group at the benzamide position versus the unsubstituted benzamide in the target compound.
Structural and Functional Data Table
Key Research Findings
- Receptor Selectivity : Structural analogs like SC211 highlight the importance of heterocyclic groups (e.g., piperazine) in directing receptor subtype specificity. The target compound’s simpler structure may favor broader receptor interactions unless further optimized .
- Functional Group Impact : Methoxy groups (as in GR-55562 derivatives) can modulate intrinsic activity, suggesting that the target compound’s methoxyphenyl group may influence its agonist/antagonist profile .
- Synthetic Flexibility : The benzamide core allows diverse substitutions (e.g., imidazole, fluorine), enabling tailored biological effects. The target compound’s unsubstituted benzamide may offer a scaffold for future derivatization .
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